molecular formula C11H15BFNO2 B14074835 (4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid

(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid

Cat. No.: B14074835
M. Wt: 223.05 g/mol
InChI Key: VEAURTOYBKWPLX-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom and a piperidine ring attached to a phenyl group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.

Major Products

    Oxidation: Formation of 4-fluoro-2-(piperidin-3-yl)phenol.

    Reduction: Formation of 4-fluoro-2-(piperidin-3-yl)phenol.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs for cancer therapy, such as boron neutron capture therapy (BNCT).

    Medicine: Exploration as a pharmacophore in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid in biological systems often involves the interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the inhibition of enzymes like proteases and kinases. The fluorine atom and piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Lacks the piperidine ring but shares the fluorophenyl and boronic acid moieties.

    Phenylboronic acid: Lacks both the fluorine atom and the piperidine ring.

    (4-Fluoro-2-(methylamino)phenyl)boronic acid: Contains a methylamino group instead of the piperidine ring.

Uniqueness

(4-Fluoro-2-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both the fluorine atom and the piperidine ring, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and improved properties compared to its simpler analogs.

Properties

Molecular Formula

C11H15BFNO2

Molecular Weight

223.05 g/mol

IUPAC Name

(4-fluoro-2-piperidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-9-3-4-11(12(15)16)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2

InChI Key

VEAURTOYBKWPLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)C2CCCNC2)(O)O

Origin of Product

United States

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